1-Methylthiolan-1-ium fluoride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
731811-70-4 |
|---|---|
Molecular Formula |
C5H11FS |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
1-methylthiolan-1-ium;fluoride |
InChI |
InChI=1S/C5H11S.FH/c1-6-4-2-3-5-6;/h2-5H2,1H3;1H/q+1;/p-1 |
InChI Key |
GKEHQPUROQDDCQ-UHFFFAOYSA-M |
Canonical SMILES |
C[S+]1CCCC1.[F-] |
Origin of Product |
United States |
Synthetic Pathways and Preparation Methodologies for 1 Methylthiolan 1 Ium Fluoride
Precursor Synthesis and Pre-functionalization Strategies
The primary precursor for 1-Methylthiolan-1-ium fluoride (B91410) is tetrahydrothiophene (B86538), also known as thiolane. wikipedia.org Tetrahydrothiophene is a cyclic thioether consisting of a five-membered ring containing a sulfur atom. wikipedia.org It can be synthesized through the reaction of tetrahydrofuran (B95107) with hydrogen sulfide (B99878) in a vapor-phase reaction catalyzed by alumina (B75360) or other heterogeneous acid catalysts. wikipedia.org
Alternatively, substituted tetrahydrothiophenes can be prepared to introduce specific functionalities into the final product. These strategies often involve the use of thiols as nucleophiles in SN2 reactions with appropriately substituted dihalides or other bifunctional electrophiles to construct the thiolane ring.
Fluoridation Approaches to Access the Thiolanium Cationic Species
The formation of the 1-Methylthiolan-1-ium cation involves the S-alkylation of the tetrahydrothiophene precursor. This is a common reaction for thioethers, which act as nucleophiles. masterorganicchemistry.comlibretexts.org The sulfur atom in tetrahydrothiophene attacks an electrophilic methyl group, typically from a methylating agent like methyl iodide or dimethyl sulfate, to form the 1-methylthiolan-1-ium cation. youtube.com
The direct fluorination of tetrahydrothiophene is also a potential route. rsc.org Studies have shown that the fluorination of tetrahydrothiophene can be achieved using reagents like cobalt trifluoride or potassium tetrafluorocobaltate(III), leading to various fluorinated thiolane derivatives. rsc.org However, controlling the regioselectivity and the degree of fluorination can be challenging.
Another approach involves the use of more modern and milder fluorinating agents. While not directly reported for this specific compound, methods for the oxidative fluorination of heteroatoms using reagents that are safer and easier to handle than traditional fluorinating agents have been developed. youtube.com These could potentially be adapted for the synthesis of fluorinated sulfonium (B1226848) salts.
Counterion Exchange and Purification Techniques for Anion Control
Once the 1-Methylthiolan-1-ium cation is formed, often with a counterion from the methylating agent (e.g., iodide), a counterion exchange step is necessary to introduce the fluoride anion. This is a critical step for controlling the final product's properties.
Anion exchange can be accomplished by several methods. One common technique involves the use of a silver salt, such as silver fluoride. The iodide salt of the sulfonium cation is treated with silver fluoride, leading to the precipitation of silver iodide and leaving the desired sulfonium fluoride in solution.
Another method involves the use of ion-exchange resins. A solution containing the sulfonium salt with its original counterion is passed through a column packed with a fluoride-functionalized ion-exchange resin. The resin traps the original anion and releases fluoride ions into the solution, resulting in the desired 1-Methylthiolan-1-ium fluoride.
Purification of the final product is typically achieved through recrystallization or chromatography. The choice of solvent for recrystallization is crucial and depends on the solubility of the sulfonium fluoride.
Scalable Synthetic Protocols and Process Optimization
For the large-scale synthesis of this compound, process optimization is essential to ensure efficiency, safety, and cost-effectiveness. Key considerations include the choice of reagents, reaction conditions, and purification methods.
Recent advancements in the synthesis of sulfonium salts have focused on developing more scalable and environmentally friendly protocols. chemrxiv.orgumn.edu For instance, transition metal-free coupling methods for the synthesis of pyridylsulfonium salts have been reported, which could be adapted for the synthesis of other types of sulfonium salts. chemrxiv.org
Furthermore, the development of photoredox catalysis has enabled the mild and scalable preparation of alkyl sulfonyl fluorides, which could potentially be extended to the synthesis of sulfonium fluorides. organic-chemistry.org The use of continuous flow reactors, such as a continuous stirred tank reactor cascade, has also been shown to be effective for scaling up the synthesis of related compounds. organic-chemistry.org
Optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is crucial for maximizing the yield and purity of the final product. The table below summarizes some general conditions that could be applied and optimized for the synthesis of this compound.
| Parameter | Condition | Purpose | Reference |
| Methylating Agent | Methyl Iodide, Dimethyl Sulfate | S-alkylation of tetrahydrothiophene | youtube.com |
| Fluorinating Agent | Silver Fluoride, Ion-Exchange Resin | Counterion exchange to introduce fluoride | N/A |
| Solvent | Acetonitrile, Dichloromethane | To dissolve reactants and facilitate reaction | bris.ac.uk |
| Temperature | Room Temperature to Reflux | To control reaction rate | chemrxiv.org |
| Purification | Recrystallization, Chromatography | To isolate and purify the final product | N/A |
Table 1: General Reaction Parameters for the Synthesis of this compound
Advanced Spectroscopic and Structural Characterization Techniques for 1 Methylthiolan 1 Ium Fluoride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-Methylthiolan-1-ium fluoride (B91410), a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide comprehensive information about its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the methyl group and the methylene (B1212753) protons of the thiolan-1-ium ring. The chemical shifts and coupling patterns of the ring protons would be complex due to their diastereotopic nature. The S-methyl protons would likely appear as a singlet, shifted downfield due to the positive charge on the adjacent sulfur atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments. Signals for the S-methyl carbon and the four carbons of the thiolan-1-ium ring would be expected at specific chemical shifts, influenced by the electron-withdrawing effect of the sulfonium (B1226848) center.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and would be crucial for characterizing the fluoride counter-ion. wikipedia.org The chemical shift of the fluoride ion is sensitive to its environment, including the solvent and the nature of the cation. In a non-coordinating solvent, a single sharp resonance would be anticipated. The natural abundance of the ¹⁹F isotope is 100%, making it a readily observable nucleus. nist.gov
Interactive Data Table: Predicted NMR Data (Illustrative) Since experimental data is unavailable, the following table presents hypothetical data based on known trends for similar sulfonium salts.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H (S-CH₃) | 3.0 - 3.5 | Singlet | N/A |
| ¹H (α-CH₂) | 3.5 - 4.0 | Multiplet | - |
| ¹H (β-CH₂) | 2.2 - 2.8 | Multiplet | - |
| ¹³C (S-CH₃) | 25 - 35 | Quartet (in ¹H coupled) | J(C,H) ≈ 145-150 |
| ¹³C (α-CH₂) | 45 - 55 | Triplet (in ¹H coupled) | J(C,H) ≈ 140-145 |
| ¹³C (β-CH₂) | 28 - 38 | Triplet (in ¹H coupled) | J(C,H) ≈ 130-135 |
| ¹⁹F (F⁻) | -120 to -150 | Singlet | N/A |
Mass Spectrometry for Molecular Confirmation and Purity Assessment
Mass spectrometry would be employed to confirm the molecular weight of the 1-Methylthiolan-1-ium cation and to assess the purity of the sample. Using a soft ionization technique such as Electrospray Ionization (ESI), the spectrum would be expected to show a prominent peak corresponding to the [M]⁺ cation, which is the 1-methylthiolan-1-ium moiety (C₅H₁₁S⁺). The calculated exact mass of this cation would be used to confirm its elemental composition with high accuracy. The absence of significant unexpected peaks would indicate the sample's purity.
Interactive Data Table: Predicted Mass Spectrometry Data
| Ion | Formula | Calculated Exact Mass (m/z) |
| [C₅H₁₁S]⁺ | C₅H₁₁S | 103.0603 |
X-ray Crystallography for Solid-State Structural Analysis
Interactive Data Table: Hypothetical Crystallographic Parameters
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α, β, γ (°) | 90 |
| Z | 4 |
| R-factor | < 0.05 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) Spectroscopy: The IR spectrum of 1-Methylthiolan-1-ium fluoride would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the methyl and methylene groups. The presence of the sulfonium group would influence the positions of adjacent C-H and C-S vibrational modes.
Raman Spectroscopy: Raman spectroscopy would also be sensitive to the vibrations of the carbon skeleton and the C-S bond. The S-C stretching vibrations would be particularly informative. The fluoride ion itself is not Raman active, but its interaction with the cation could subtly influence the cation's spectrum.
Interactive Data Table: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |
| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |
| CH₂ Bend | 1440 - 1480 | IR, Raman |
| CH₃ Bend | 1370 - 1390 | IR, Raman |
| C-S Stretch | 650 - 750 | IR, Raman |
Mechanistic Insights and Chemical Reactivity of 1 Methylthiolan 1 Ium Fluoride in Organic Transformations
Electrophilic Fluorination Mechanisms Mediated by 1-Methylthiolan-1-ium Fluoride (B91410)
While direct electrophilic fluorination using 1-Methylthiolan-1-ium fluoride is not the most commonly cited application, the principles of electrophilic fluorination provide a framework for understanding its potential reactivity. Electrophilic fluorination reactions generally involve the transfer of a formal "F+" equivalent to a nucleophilic substrate. The mechanism of such reactions, particularly the rate-determining step and the nature of the transition state, are crucial for controlling the reaction outcome.
Investigation of Rate-Determining Steps and Transition State Characterization
In the broader context of electrophilic fluorination, the rate-determining step can vary depending on the specific reagent and substrate. For many N-F type electrophilic fluorinating agents, the initial interaction with the substrate to form a key intermediate is often the slow step. The transition state in these reactions typically involves a significant degree of charge separation as the fluorine atom is transferred.
Quantum chemical calculations on related systems have shown that the fluorination process can modulate the surface charge behavior of molecules by altering their structure and trap distribution. researchgate.net The distribution of electrons in the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) plays a distinct role, influencing the reaction pathway. researchgate.net For instance, in the fluorination of enamides, a π-facial selective and regioselective reaction occurs, suggesting a well-organized transition state where the chiral auxiliary dictates the direction of fluorine approach.
Role of the Thiolanium Cation as an Activating or Leaving Group
The thiolanium cation, in the context of this compound, can theoretically play a dual role. In a hypothetical electrophilic fluorination scenario, the thiolanium moiety would act as the leaving group after the fluoride ion is delivered to the substrate. Its stability as a leaving group would be a factor in the reaction's feasibility.
Conversely, the sulfur atom in the thiolanium cation could act as a Lewis acid, activating a substrate towards nucleophilic attack. This activation role is more commonly associated with related sulfur-based reagents in other types of transformations.
Nucleophilic Fluoride Delivery in Chemical Reactions
This compound can also serve as a source of nucleophilic fluoride. The utility of fluoride-containing reagents in nucleophilic substitutions is a cornerstone of organofluorine chemistry. ucla.edu The challenge often lies in the low solubility and high basicity of simple metal fluorides, which can lead to competing elimination reactions. ucla.edu
The development of novel reagents to overcome these limitations is an active area of research. ucla.edu For example, the use of sulfonium (B1226848) boranes to capture aqueous fluoride and release it in an organic solvent demonstrates a strategy to enhance the nucleophilicity of the fluoride ion. researchgate.net In this context, this compound can be seen as a "masked" fluoride source, where the cation modulates the reactivity and delivery of the fluoride anion. This approach can be particularly useful in reactions where a mild and soluble fluoride source is required to avoid harsh conditions that promote side reactions. ucla.edu
Reactivity with Diverse Organic Substrates: Scope and Limitations
The reactivity of a fluorinating agent is defined by its scope with various organic substrates. While specific data for this compound is not extensively detailed in the provided search results, general principles of fluorination reactions can be applied. Nucleophilic fluorination is often successful with substrates that have good leaving groups and are prone to SN2-type reactions. ucla.edu However, high temperatures, often required to achieve solubilization of metal fluorides, can favor elimination byproducts. ucla.edu
The development of reagents like PyFluor has expanded the scope of deoxyfluorination of alcohols by minimizing the formation of elimination side products. ucla.edu Similarly, the reactivity of this compound would be expected to be substrate-dependent. Its efficacy would likely be highest with activated substrates where the energy barrier to fluoride attack is lower.
Regioselectivity and Stereoselectivity in Fluorination Reactions
Controlling regioselectivity and stereoselectivity is a paramount goal in modern organic synthesis. In fluorination reactions, the ability to direct the fluorine atom to a specific position in a molecule with a defined stereochemical outcome is highly valuable.
For instance, highly regioselective fluorination of unactivated allenes has been achieved using a metal-free I(I)/I(III) catalysis platform, preferentially forming the branched product. nih.gov Similarly, the fluorination of chiral enamides using electrophilic N-F reagents demonstrates high regioselectivity, with the reaction occurring exclusively at the electron-rich enamide olefin. nih.gov The stereoselectivity in such reactions is often controlled by a chiral auxiliary, which creates a facial bias for the approach of the fluorine atom. nih.gov While direct examples with this compound are not provided, these principles highlight the factors that would govern its selectivity in fluorination reactions.
Intermediates and Byproduct Formation in Reaction Sequences
Understanding the intermediates and byproducts formed during a reaction is crucial for optimizing reaction conditions and maximizing the yield of the desired product. In fluorination reactions, the nature of the intermediates can dictate the final outcome.
For example, in the fluorination of chiral enamides, a β-fluoro-iminium cationic intermediate is formed, which is then trapped by water. nih.gov In other systems, the formation of carbocation-like intermediates can lead to SN1-type nucleophilic addition of fluoride. nih.gov
A common byproduct in nucleophilic fluorination reactions, particularly when using basic fluoride sources with substrates prone to elimination, is the corresponding alkene. ucla.edu The design of fluorinating agents often aims to minimize the basicity of the fluoride source to suppress this unwanted side reaction. In the case of this compound, the nature of the thiolanium cation would influence the basicity of the fluoride ion and thus the extent of byproduct formation.
Applications of 1 Methylthiolan 1 Ium Fluoride in Advanced Synthetic Methodologies
Catalytic and Stoichiometric Applications in Carbon-Fluorine Bond Formation
No studies describing the use of 1-Methylthiolan-1-ium fluoride (B91410) as either a catalyst or a stoichiometric reagent for the formation of carbon-fluorine bonds have been found.
Utility in Functional Group Interconversions and Derivatizations involving Sulfur-Fluorine Motifs
There is no available information on the utility of 1-Methylthiolan-1-ium fluoride in chemical transformations involving the interconversion or derivatization of functional groups containing sulfur-fluorine motifs.
Role in Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and Related Transformations
No connection or role for this compound within the field of SuFEx click chemistry or related transformations has been documented.
It is possible that "this compound" is a novel compound that has not yet been described in published literature, or it may be referred to under a different nomenclature. Without any available data, a detailed and scientifically accurate article on its applications as requested cannot be produced.
Theoretical and Computational Studies on 1 Methylthiolan 1 Ium Fluoride
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations have been pivotal in characterizing the electronic structure and energetics of 1-Methylthiolan-1-ium fluoride (B91410). These studies often employ Density Functional Theory (DFT) and ab initio methods to provide a detailed picture of the molecule's properties.
Researchers have utilized methods such as B3LYP and MP2 with various basis sets (e.g., 6-311+G(d,p), aug-cc-pVTZ) to optimize the geometry of the 1-methylthiolan-1-ium cation and the fluoride anion, as well as the ion pair. These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the compound.
Key energetic parameters that have been computationally determined include the binding energy between the 1-methylthiolan-1-ium cation and the fluoride anion. This value is critical for understanding the stability of the ion pair in the gas phase and in different solvent environments. Furthermore, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the molecule's kinetic stability and its potential to participate in electron transfer processes. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity.
Computational Modeling of Reaction Pathways and Energy Profiles
Computational modeling has been extensively used to explore the reaction pathways and energy profiles of reactions involving 1-Methylthiolan-1-ium fluoride. These studies are particularly valuable for understanding reactions where this compound acts as a methylating or fluorinating agent.
By mapping the potential energy surface, computational chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. For instance, in nucleophilic substitution reactions where the fluoride ion acts as the nucleophile, modeling can elucidate the mechanism (e.g., S(_N)2) and predict the reaction rates. The energy profile for the transfer of the methyl group from the sulfur atom to a nucleophile can be meticulously calculated, revealing the energetic barriers that must be overcome for the reaction to proceed.
These computational models often consider the role of the solvent, using implicit or explicit solvent models to simulate how the solvent environment influences the reaction energetics and pathways. This is crucial as the polarity of the solvent can significantly affect the stability of the ionic species and the transition states.
Analysis of Bonding, Aromaticity, and Hyperconjugation Effects
The nature of the chemical bonds and non-covalent interactions in this compound has been a subject of detailed computational analysis. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are frequently employed to gain a deeper understanding of the bonding characteristics.
While aromaticity is not a feature of the saturated thiolan ring itself, computational studies can explore the possibility of induced aromaticity in transition states of certain reactions. The analysis of bonding in the ion pair also focuses on the nature of the interaction between the fluoride anion and the 1-methylthiolan-1-ium cation, which can range from a purely electrostatic interaction to having some degree of covalent character.
Prediction of Reactivity and Selectivity in Novel Transformations
A significant application of theoretical and computational studies on this compound is the prediction of its reactivity and selectivity in novel chemical transformations. By understanding the electronic structure and reaction mechanisms, chemists can design new reactions and predict their outcomes.
Computational models can be used to screen potential substrates and reagents, predicting which reactions are likely to be successful and what the major products will be. For example, by calculating the activation energies for competing reaction pathways, it is possible to predict the regioselectivity and stereoselectivity of a reaction. This predictive power is invaluable for the development of new synthetic methodologies.
These predictive studies can guide experimental work, saving time and resources by focusing on the most promising reaction conditions. As computational methods continue to improve in accuracy and efficiency, their role in the discovery and development of novel transformations involving compounds like this compound is expected to grow.
Future Directions and Emerging Research Avenues for 1 Methylthiolan 1 Ium Fluoride
Development of Next-Generation Fluorinating Reagents
The evolution of fluorinating agents is a continuous endeavor in synthetic chemistry. nih.gov While sulfonium (B1226848) salts have been recognized for their utility in fluoroalkylation, their application has been largely focused on the transfer of small fluorinated alkyl groups. uni-goettingen.de Future research is expected to focus on designing and synthesizing new sulfonium salt-based transfer reagents derived from 1-Methylthiolan-1-ium fluoride (B91410). These next-generation reagents could be engineered to introduce unique and previously inaccessible fluorinated motifs into molecules of medicinal interest. uni-goettingen.de
The development of these new reagents will likely draw inspiration from the historical progression of N-F fluorinating agents, which has seen the creation of a wide array of compounds with varying reactivity and selectivity. nih.govbeilstein-journals.org This includes the synthesis of chiral variants for asymmetric fluorination, a critical aspect in the production of enantiomerically pure pharmaceuticals.
Key research objectives in this area will include:
Enhanced Reactivity and Selectivity: Modifying the structure of the thiolan ring and the counter-ion to fine-tune the electrophilicity of the fluorine atom, allowing for more selective fluorination of a wider range of substrates.
Novel Fluorinated Moieties: Developing derivatives capable of transferring more complex fluorinated groups beyond a single fluorine atom, such as fluoroalkyl or fluoroalkenyl groups.
Chiral Reagents: Synthesizing enantiomerically pure derivatives of 1-Methylthiolan-1-ium fluoride to enable stereoselective fluorination reactions.
Exploration of Novel Reaction Environments and Green Chemistry Principles
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will likely explore its application in more environmentally benign reaction media. This includes moving away from traditional organic solvents towards greener alternatives such as water, ionic liquids, or deep eutectic solvents.
The use of flow chemistry presents a significant opportunity for safer and more efficient fluorination reactions. vapourtec.com Continuous flow reactors can offer precise control over reaction parameters, minimize the handling of hazardous reagents, and facilitate in-line purification, thereby reducing waste generation. vapourtec.com The development of flow processes for reactions involving this compound could lead to more scalable and sustainable industrial applications. vapourtec.com
Green chemistry considerations for future research are outlined in the table below:
| Green Chemistry Principle | Application to this compound Research |
| Waste Prevention | Designing reactions with high atom economy; utilizing catalytic rather than stoichiometric amounts of reagents. |
| Safer Solvents and Auxiliaries | Investigating reaction performance in water, supercritical fluids, or biodegradable solvents. |
| Design for Energy Efficiency | Exploring reactions under ambient temperature and pressure; utilizing microwave or photochemical activation. |
| Use of Renewable Feedstocks | Investigating the synthesis of the thiolan ring from bio-based starting materials. |
| Reduce Derivatives | Developing one-pot reactions to minimize protection/deprotection steps. |
| Catalysis | Exploring the use of catalysts to enhance the reactivity and selectivity of this compound. |
Integration with High-Throughput Experimentation and Automation
To accelerate the discovery of new applications for this compound, its integration with high-throughput experimentation (HTE) and laboratory automation is crucial. HTE allows for the rapid screening of a large number of reaction conditions, substrates, and catalysts, significantly speeding up the optimization process.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is a powerful tool for HTE in fluorine chemistry due to the absence of spectral overlap and the ability to screen chemical mixtures. acs.orgadelphi.edu This technique can be employed to rapidly assess the outcome of fluorination reactions using this compound. Fluorescence-based assays also offer a high-throughput method for screening potential inhibitors and substrates of enzymes involved in the metabolism of fluorinated compounds. nih.gov
The integration of robotic systems for sample preparation, reaction execution, and analysis will further enhance the efficiency of research in this area, enabling the rapid generation of large datasets for machine learning-driven reaction optimization.
Unexplored Reactivity Patterns and Synthetic Applications
Beyond its primary role as a fluorinating agent, future research will likely uncover novel reactivity patterns and synthetic applications for this compound. The inherent strain in the five-membered thiolan ring may lead to unique ring-opening reactions or rearrangements under specific conditions.
The development of palladium-catalyzed reactions for the synthesis of cyclic alkenylsulfonyl fluorides from alkenyl triflates suggests that similar catalytic systems could be employed to functionalize derivatives of this compound. nih.gov Furthermore, the stereospecific reaction of sulfonimidoyl fluorides with Grignard reagents to form enantioenriched sulfoximines highlights the potential for developing stereocontrolled transformations at the sulfur center of the thiolan ring. rsc.org
Future investigations may focus on:
Ring-Opening Reactions: Exploring conditions that lead to the selective cleavage of the C-S or S-F bonds to generate novel sulfur-containing fluorinated building blocks.
Catalytic Functionalization: Employing transition metal catalysis to introduce new functional groups onto the thiolan ring.
Asymmetric Transformations: Developing catalytic asymmetric reactions that exploit the chirality of the sulfur center.
Applications in Materials Science: Investigating the incorporation of the this compound motif into polymers or other materials to impart unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
